4,5-difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Overview
Description
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of two fluorine atoms at the 4 and 5 positions of the pyrrolo[2,3-b]pyridine ring system. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine typically involves multi-step procedures starting from commercially available precursors. One common method involves the fluorination of a pyrrolo[2,3-b]pyridine intermediate. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyridines, while coupling reactions can produce biaryl or heteroaryl derivatives .
Scientific Research Applications
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other therapeutic agents targeting cancer and inflammatory diseases.
Biological Studies: The compound is employed in studying protein-ligand interactions and enzyme inhibition mechanisms.
Chemical Biology: It serves as a probe for investigating cellular pathways and molecular targets.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 4,5-difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets, such as kinases or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target proteins. This leads to the inhibition of enzymatic activity or modulation of receptor signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
4,5-Dichloro-1H-pyrrolo[2,3-b]pyridin-3-amine: Contains chlorine atoms instead of fluorine, which affects its reactivity and interactions with biological targets.
4,5-Dimethyl-1H-pyrrolo[2,3-b]pyridin-3-amine: Substituted with methyl groups, leading to variations in steric and electronic effects
Uniqueness
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine is unique due to the presence of fluorine atoms, which impart distinct physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions with biological targets. These attributes make it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
4,5-difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3/c8-3-1-11-7-5(6(3)9)4(10)2-12-7/h1-2H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFACSVBWAXADE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CN=C2N1)F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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